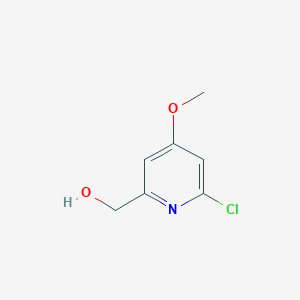

(6-Chloro-4-methoxypyridin-2-yl)methanol

Description

BenchChem offers high-quality (6-Chloro-4-methoxypyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-methoxypyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-4-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMTYOPQFBAVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (6-Chloro-4-methoxypyridin-2-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The substituted pyridine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1] Within this class, (6-Chloro-4-methoxypyridin-2-yl)methanol (CAS 204378-40-5) emerges as a highly valuable, yet specialized, building block. Its strategic placement of a reactive hydroxymethyl group, a versatile chlorine atom, and an electron-donating methoxy group on the pyridine core provides a rich platform for synthetic elaboration and the exploration of novel chemical space.

This technical guide offers an in-depth exploration of (6-Chloro-4-methoxypyridin-2-yl)methanol, intended for researchers, scientists, and professionals in drug development. We will dissect its physicochemical properties, provide a detailed, field-proven methodology for its synthesis, analyze its spectral characteristics, and discuss its reactivity and potential applications as a key intermediate in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Structural Attributes

The unique arrangement of functional groups in (6-Chloro-4-methoxypyridin-2-yl)methanol dictates its chemical behavior and potential for further modification. The primary alcohol offers a nucleophilic site for esterification, etherification, or conversion to a leaving group. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities. The methoxy group at the 4-position influences the electron density of the pyridine ring, modulating its reactivity and providing a potential hydrogen bond acceptor.

| Property | Value | Source/Method |

| CAS Number | 204378-40-5 | - |

| Molecular Formula | C₇H₈ClNO₂ | Calculated |

| Molecular Weight | 173.60 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available (Predicted to be a low-melting solid) | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water (Predicted). | - |

Synthesis Methodology: A Validated Approach to a Key Intermediate

The most direct and efficient synthetic route to (6-Chloro-4-methoxypyridin-2-yl)methanol is the reduction of its corresponding ester, Methyl 6-chloro-4-methoxypicolinate (CAS 204378-41-6). Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters to primary alcohols.[2][3]

The following protocol is a detailed, self-validating procedure designed for robustness and reproducibility in a research setting.

Experimental Protocol: Reduction of Methyl 6-chloro-4-methoxypicolinate

Reaction Scheme:

A schematic of the synthesis of (6-Chloro-4-methoxypyridin-2-yl)methanol.

Materials and Reagents:

-

Methyl 6-chloro-4-methoxypicolinate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel (for column chromatography)

Instrumentation:

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Glass funnel for filtration

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.

-

Addition of Reducing Agent: Carefully and portion-wise, add lithium aluminum hydride (1.5 eq) to the cooled THF with gentle stirring. Causality: This exothermic addition is performed slowly at 0 °C to control the reaction temperature and prevent overheating.

-

Substrate Addition: Dissolve Methyl 6-chloro-4-methoxypicolinate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. Causality: Dropwise addition ensures a controlled reaction rate and prevents a sudden exotherm.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness: This Fieser workup method is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of a granular precipitate that is easy to filter.

-

Work-up and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes in a separatory funnel. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (6-Chloro-4-methoxypyridin-2-yl)methanol.

Spectral Characterization: Confirming the Molecular Identity

Due to the nature of this compound as a synthetic intermediate, publicly available experimental spectral data is scarce. Therefore, the following characterization is based on predicted data and analysis of structurally similar compounds. This information provides a reliable baseline for the verification of the synthesized product.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.05 (s, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 4.70 (s, 2H, -CH₂OH), 3.90 (s, 3H, -OCH₃), ~2.5 (br s, 1H, -OH) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.0 (C-OCH₃), 160.0 (C-Cl), 148.0 (C-CH₂OH), 110.0 (Ar-CH), 108.0 (Ar-CH), 64.0 (-CH₂OH), 56.0 (-OCH₃) |

| Mass Spectrometry (ESI-MS) | m/z: 174.03 [M+H]⁺, 196.01 [M+Na]⁺ |

| Infrared (IR) ν (cm⁻¹) | 3300-3400 (O-H stretch, broad), 2850-2950 (C-H stretch), 1600, 1480 (C=C, C=N aromatic stretch), 1250 (C-O stretch), 1050 (C-O stretch), 750 (C-Cl stretch) |

Note: Predicted NMR shifts are estimations and may vary from experimental values. The broad singlet for the hydroxyl proton in the ¹H NMR spectrum is exchangeable with D₂O.

Reactivity and Applications in Drug Discovery

(6-Chloro-4-methoxypyridin-2-yl)methanol is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for building molecular complexity in drug discovery programs.

Key reactivity pathways of (6-Chloro-4-methoxypyridin-2-yl)methanol.

-

Modification of the Hydroxymethyl Group: The primary alcohol can be readily esterified or etherified to introduce a variety of side chains. Furthermore, it can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different set of chemical transformations. Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) or a halide facilitates nucleophilic substitution reactions at this position.

-

Substitution of the Chlorine Atom: The chlorine at the 6-position can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, in nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functionalities that can modulate the biological activity and physicochemical properties of the resulting molecules.

-

Scaffold for Bioactive Molecules: Substituted pyridinylmethanol scaffolds are found in a range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The specific substitution pattern of (6-Chloro-4-methoxypyridin-2-yl)methanol makes it a promising starting material for the synthesis of novel compounds in these therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (6-Chloro-4-methoxypyridin-2-yl)methanol and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. It should be handled under an inert atmosphere and quenched with extreme care.

-

Storage: Store (6-Chloro-4-methoxypyridin-2-yl)methanol in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

(6-Chloro-4-methoxypyridin-2-yl)methanol represents a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its multifunctionality allows for a wide range of chemical modifications, providing access to diverse chemical libraries. The synthetic protocol detailed herein offers a reliable and validated method for its preparation, and the provided spectral data serves as a benchmark for its characterization. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

Reagent Depot. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Reagent Depot. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

PubChemLite. (n.d.). (6-chloro-4-methoxypyridin-3-yl)methanol. PubChemLite. [Link]

-

Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. University of Kent. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Hassan, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1025. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (6-Chloro-4-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of (6-Chloro-4-methoxypyridin-2-yl)methanol in Medicinal Chemistry

(6-Chloro-4-methoxypyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in the field of drug discovery and development. Its structural motifs, including a chlorinated pyridine ring, a methoxy group, and a primary alcohol, present a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of novel therapeutic agents. The chloro and methoxy substituents, in particular, are frequently employed by medicinal chemists to modulate the potency and pharmacokinetic profiles of drug candidates. They can influence ligand-protein interactions through a variety of mechanisms, including hydrogen bonding, halogen bonding, and hydrophobic interactions[1].

The physical properties of a compound like (6-Chloro-4-methoxypyridin-2-yl)methanol are not merely academic data points; they are critical determinants of its behavior in biological systems and its viability as a drug candidate. Properties such as solubility, melting point, and boiling point directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is therefore paramount for researchers and scientists engaged in the intricate process of drug development.

This technical guide provides a comprehensive overview of the core physical properties of (6-Chloro-4-methoxypyridin-2-yl)methanol. In the absence of extensive experimentally determined data for this specific molecule, we present a combination of predicted values based on its chemical structure and detailed, field-proven methodologies for their empirical determination. This guide is designed to be a practical resource, empowering researchers to not only understand the physical characteristics of this compound but also to equip them with the knowledge to perform these critical analyses in their own laboratories.

Core Physical Properties

A foundational understanding of the physical properties of (6-Chloro-4-methoxypyridin-2-yl)methanol is essential for its application in research and development. The following table summarizes key predicted and calculated physical properties. It is important to note that these values are estimations derived from computational models and analysis of structurally related compounds, and should be confirmed by experimental data.

| Property | Predicted/Calculated Value | Significance in Drug Development |

| Molecular Formula | C₇H₈ClNO₂ | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 173.60 g/mol | Influences various pharmacokinetic properties, including absorption and distribution. |

| Melting Point | Not available (Predicted to be a solid at room temperature) | A sharp melting point is an indicator of purity. It also affects solubility and dissolution rate. |

| Boiling Point | Not available | Relevant for purification by distillation and for assessing volatility. |

| Solubility | Predicted to have moderate solubility in organic solvents and limited solubility in water. | Crucial for formulation development and bioavailability. Poor aqueous solubility can hinder drug absorption. |

| pKa | Not available | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. |

| LogP | Not available (Predicted to be moderately lipophilic) | A measure of lipophilicity, which influences membrane permeability and can impact toxicity and metabolism. |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of (6-Chloro-4-methoxypyridin-2-yl)methanol. The rationale behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

Rationale: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. A broad melting range is often indicative of impurities. Therefore, melting point determination is a fundamental technique for assessing the purity of a compound.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of (6-Chloro-4-methoxypyridin-2-yl)methanol is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube into the sample and then tapping the sealed end on a hard surface to compact the powder.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute to get a rough estimate.

-

For an accurate measurement, start heating at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Self-Validation: The sharpness of the melting range is a self-validating feature. A narrow range (typically 0.5-2°C) suggests a high degree of purity. If the range is broad, the compound should be purified (e.g., by recrystallization) and the melting point redetermined.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a characteristic physical property that is sensitive to changes in atmospheric pressure. For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition.

Experimental Protocol (Micro-method):

-

Sample Preparation:

-

Place a small amount (a few drops) of liquid (6-Chloro-4-methoxypyridin-2-yl)methanol into a small test tube or a fusion tube.

-

-

Apparatus Setup:

-

Seal one end of a capillary tube.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Self-Validation: The reproducibility of the measurement upon repeated trials is a key validation step. The boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Diagram: Boiling Point Determination Setup

Caption: Apparatus for micro-scale boiling point determination.

Solubility Determination

Rationale: Solubility is a measure of the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature. In drug development, aqueous solubility is a critical factor for oral bioavailability. Solubility in various organic solvents is important for purification, formulation, and analytical method development.

Experimental Protocol:

-

Solvent Selection:

-

Choose a range of solvents with varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane.

-

-

Measurement:

-

In a small, clean test tube, add a pre-weighed amount of (6-Chloro-4-methoxypyridin-2-yl)methanol (e.g., 10 mg).

-

Add a measured volume of the chosen solvent (e.g., 1 mL) in small increments.

-

After each addition, cap the test tube and agitate it vigorously for a set period (e.g., 1 minute).

-

Observe if the solid dissolves completely.

-

If the solid dissolves, continue adding the solute in known increments until saturation is reached (i.e., solid material remains undissolved).

-

If the initial amount of solid does not dissolve, the compound can be classified as sparingly soluble or insoluble in that solvent at that concentration.

-

-

Quantitative Analysis (for more precise measurements):

-

Prepare a saturated solution of the compound in the solvent of interest at a constant temperature.

-

After allowing any undissolved solid to settle, carefully take an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Self-Validation: The equilibrium of the saturated solution is critical. Ensure sufficient time is allowed for the dissolution process to reach equilibrium. The temperature must be carefully controlled and recorded as solubility is temperature-dependent.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of a compound, serving as a unique "fingerprint" for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For (6-Chloro-4-methoxypyridin-2-yl)methanol, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the methoxy protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment. The carbon atoms of the pyridine ring, the methanol group, and the methoxy group would each give rise to a distinct signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (6-Chloro-4-methoxypyridin-2-yl)methanol, characteristic absorption bands would be expected for:

-

O-H stretch of the alcohol group (a broad band around 3200-3600 cm⁻¹).

-

C-O stretch of the alcohol and methoxy groups (in the 1000-1300 cm⁻¹ region).

-

C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

C-Cl stretch (typically in the 600-800 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (6-Chloro-4-methoxypyridin-2-yl)methanol (173.60 g/mol ).

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.

-

Fragmentation Pattern: The molecule will fragment in a predictable manner, providing further structural information. Common fragmentation pathways for alcohols include the loss of water and alpha-cleavage.

Conclusion: Integrating Physical Properties into the Drug Discovery Workflow

The physical properties of (6-Chloro-4-methoxypyridin-2-yl)methanol are integral to its successful application in drug discovery. A comprehensive understanding and experimental determination of these properties enable researchers to make informed decisions throughout the development pipeline. From guiding synthesis and purification strategies to predicting in vivo behavior and formulating effective drug delivery systems, the data and methodologies presented in this guide serve as a critical resource for advancing the scientific exploration of this promising chemical entity. The provided protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data that is essential for the rigorous demands of modern pharmaceutical research.

References

-

J. Med. Chem. 2020, 63, 21, 12487–12502. Parallels between the chloro and methoxy groups for potency optimization. [Link]

-

ChemUniverse. (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL. [Link]

-

PubChem. 6-Chloro-4-methoxypicolinaldehyde. [Link]

-

JoVE. Boiling Points - Procedure. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

Waters Corporation. Interpreting Mass Spectrometry Output. [Link]

-

Raytor. How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. [Link]

Sources

(6-Chloro-4-methoxypyridin-2-yl)methanol chemical structure

An In-Depth Technical Guide to (6-Chloro-4-methoxypyridin-2-yl)methanol: A Versatile Building Block in Medicinal Chemistry

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (6-chloro-4-methoxypyridin-2-yl)methanol, a substituted pyridine derivative with significant potential as a versatile building block in the synthesis of complex molecules for drug discovery and development. Given the limited publicly available data on this specific compound, this guide synthesizes information from structurally related analogs and established principles of pyridine chemistry to offer a robust resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, (6-chloro-4-methoxypyridin-2-yl)methanol, incorporates three key functional groups: a chloro group, a methoxy group, and a hydroxymethyl group. The interplay of these substituents offers a rich chemical handle for a variety of synthetic transformations, making it a valuable intermediate for the construction of diverse chemical libraries. The chloro and methoxy groups, in particular, are known to significantly influence the intermolecular interactions of a molecule with its biological target.[2][3]

Chemical Profile

A clear understanding of the fundamental chemical properties of a compound is paramount for its effective utilization in research and synthesis.

Chemical Structure

The structural representation of (6-chloro-4-methoxypyridin-2-yl)methanol is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of (6-Chloro-4-methoxypyridin-2-yl)methanol.

Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be predicted based on its structure and comparison with similar compounds.

| Property | Value | Source/Basis |

| IUPAC Name | (6-Chloro-4-methoxypyridin-2-yl)methanol | Nomenclature Rules |

| Molecular Formula | C₇H₈ClNO₂ | Structural Composition |

| Molecular Weight | 173.60 g/mol | Calculated from Atomic Weights |

| CAS Number | Not available | - |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Solubility | Predicted to be soluble in methanol, ethanol, and other polar organic solvents | Based on functional groups |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Purification

The synthesis of substituted pyridines can be achieved through various established methods.[4][5][6] A plausible synthetic route to (6-chloro-4-methoxypyridin-2-yl)methanol can be envisioned starting from commercially available precursors. The following proposed synthesis is based on well-established transformations in pyridine chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (6-Chloro-4-methoxypyridin-2-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-chloro-4-methoxy-2-formylpyridine

-

Reaction Setup: To a solution of 2,6-dichloro-4-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

-

Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The selective lithiation at the 2-position is directed by the chloro group.

-

Formylation: Add dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture.

-

Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Causality: The choice of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate. n-Butyllithium is a strong base capable of deprotonating the pyridine ring at the most acidic position, which in this case is adjacent to the chloro group. DMF serves as the formylating agent.

Step 2: Reduction to (6-Chloro-4-methoxypyridin-2-yl)methanol

-

Reaction Setup: Dissolve the 6-chloro-4-methoxy-2-formylpyridine intermediate in methanol at 0 °C.

-

Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the solution.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to afford the final product.

Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to the corresponding primary alcohol without affecting the chloro or methoxy groups on the pyridine ring. Methanol serves as both a solvent and a proton source for the workup.

Spectroscopic Analysis (Predicted)

The identity and purity of the synthesized (6-chloro-4-methoxypyridin-2-yl)methanol can be confirmed by standard spectroscopic methods. The following are the expected spectral data:

| Spectroscopic Method | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (s, 1H, pyridine-H), δ 6.7-6.9 (s, 1H, pyridine-H), δ 4.7-4.9 (s, 2H, -CH₂OH), δ 3.8-4.0 (s, 3H, -OCH₃), δ 2.5-3.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-165 (C-OCH₃), δ 155-160 (C-Cl), δ 150-155 (C-CH₂OH), δ 110-120 (pyridine-CH), δ 100-110 (pyridine-CH), δ 60-65 (-CH₂OH), δ 55-60 (-OCH₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1550 (C=N, C=C stretch), 1250-1200 (C-O stretch), 800-750 (C-Cl stretch) |

| Mass Spectrometry (ESI+) | m/z 174.0 [M+H]⁺, 196.0 [M+Na]⁺ |

Applications in Research and Drug Discovery

Substituted pyridines are integral to the development of novel therapeutics across various disease areas.[4][7] (6-Chloro-4-methoxypyridin-2-yl)methanol, with its multiple functional handles, is a promising starting material for the synthesis of more complex and biologically active molecules.

-

Scaffold for Library Synthesis: The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an amine, providing a versatile point for diversification. The chloro group can be displaced by various nucleophiles through SₙAr reactions, allowing for the introduction of a wide range of substituents.

-

Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in fragment-based screening campaigns. Its physicochemical properties fall within the desirable range for fragments, and its synthetic tractability allows for rapid follow-up and optimization of initial hits.

-

Potential in Kinase Inhibitor Development: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The substitution pattern of (6-chloro-4-methoxypyridin-2-yl)methanol could be exploited in the design of novel kinase inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (6-chloro-4-methoxypyridin-2-yl)methanol is not available, general precautions for handling chlorinated and methoxylated pyridine derivatives should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

General Hazards of Related Compounds:

-

Methanol: Methanol, which is used as a solvent in the proposed synthesis, is highly flammable and toxic if swallowed, in contact with skin, or if inhaled.[10][11] It can cause damage to organs, particularly the eyes and central nervous system.[10]

-

Pyridine Derivatives: Many pyridine derivatives are considered hazardous and may cause skin and eye irritation.[12]

Conclusion

(6-Chloro-4-methoxypyridin-2-yl)methanol represents a promising, albeit undercharacterized, building block for medicinal chemistry and drug discovery. Its strategic placement of chloro, methoxy, and hydroxymethyl groups on the pyridine ring provides a wealth of opportunities for synthetic elaboration. This technical guide, by consolidating predictive data and established chemical principles, aims to empower researchers to unlock the full potential of this versatile molecule in the pursuit of novel therapeutics.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses. [Link]

-

Al-Ostath, A., et al. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 2013. [Link]

-

Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

Home Sunshine Pharma. 3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8. [Link]

-

Home Sunshine Pharma. 3- (4-fluorophenyl)-2-Methylpropanoyl Chloride CAS 1017183-70-8. [Link]

-

SynZeal. Sulindac Impurity 2 | 1017183-70-8. [Link]

-

Sciencelab.com. Material Safety Data Sheet. [Link]

-

Wolfa. (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. [Link]

-

ChemSrc. (6-chloro-4-methoxypyridin-3-yl)methanol - cas number inquiry. [Link]

-

PubChemLite. (6-chloro-4-methoxypyridin-3-yl)methanol. [Link]

-

PubChem. (4-Chloropyridin-2-yl)methanol. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

-

ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]

-

PubChem. (2-Chloropyridin-4-yl)methanol. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. drughunter.com [drughunter.com]

- 3. m.youtube.com [m.youtube.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. methanex.com [methanex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 13. 1017183-70-8 3-(4-fluorophenyl)-2-methylpropanoyl chloride [king-pharm.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (6-Chloro-4-methoxypyridin-2-yl)methanol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (6-chloro-4-methoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a direct experimental spectrum is not publicly available, this document presents a detailed predictive analysis based on established NMR principles and spectral data from the closely related analog, (6-chloro-4-methylpyridin-2-yl)methanol. This approach allows for a robust interpretation of the expected spectral features, providing a valuable resource for researchers synthesizing or working with this compound.

Introduction: The Role of NMR in Structural Elucidation of Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The precise substitution pattern on the pyridine ring is critical to the molecule's biological activity and pharmacokinetic properties. Unambiguous structural confirmation is therefore a cornerstone of the synthetic and drug development process. ¹H NMR spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the electronic environment of each proton, their connectivity, and the overall molecular structure. The chemical shift (δ), multiplicity (splitting pattern), and integral (proton count) of each signal in a ¹H NMR spectrum provide a unique fingerprint of the molecule.

Predicted ¹H NMR Spectrum of (6-Chloro-4-methoxypyridin-2-yl)methanol

The structure of (6-chloro-4-methoxypyridin-2-yl)methanol dictates the presence of several distinct proton environments. The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the pyridine ring.

Caption: Molecular structure of (6-Chloro-4-methoxypyridin-2-yl)methanol.

Analysis of Substituent Effects

The chemical shifts of the aromatic protons on the pyridine ring are influenced by the electronic properties of the substituents:

-

-Cl (at C6): The chloro group is an electron-withdrawing group through induction and weakly electron-donating through resonance. Its primary effect is to deshield the adjacent proton at C5.

-

-OCH₃ (at C4): The methoxy group is a strong electron-donating group through resonance, which increases the electron density at the ortho (C3 and C5) and para (C2) positions.[1] This shielding effect will cause the protons at these positions to appear at a higher field (lower ppm).

-

-CH₂OH (at C2): The hydroxymethyl group is a weakly electron-withdrawing group.

Predicted Chemical Shifts and Multiplicities

Based on these effects and comparison with the known spectrum of (6-chloro-4-methylpyridin-2-yl)methanol[2], the following ¹H NMR signals are predicted for (6-chloro-4-methoxypyridin-2-yl)methanol in a standard deuterated solvent like CDCl₃:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~6.7 - 6.9 | Singlet (s) | 1H | Shielded by the strong electron-donating -OCH₃ group at the para position. Appears as a singlet due to the absence of adjacent protons. |

| H-5 | ~7.1 - 7.3 | Singlet (s) | 1H | Deshielded by the adjacent electron-withdrawing -Cl group, but shielded by the ortho -OCH₃ group. Expected to be downfield from H-3. Appears as a singlet. |

| -CH₂OH | ~4.7 - 4.9 | Singlet (s) | 2H | The methylene protons are adjacent to the aromatic ring and the hydroxyl group. The signal is expected to be a singlet. |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | The methoxy protons will appear as a sharp singlet in the typical region for such groups. |

| -OH | Variable | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is concentration and temperature-dependent and may exchange with residual water in the solvent. A D₂O shake experiment can confirm this peak.[3] |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of (6-chloro-4-methoxypyridin-2-yl)methanol, the following experimental protocol is recommended.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid (6-chloro-4-methoxypyridin-2-yl)methanol. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform. Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Spectral Analysis: Integrate all signals and determine their relative proton ratios. Identify the chemical shift and multiplicity of each signal.

Interpretation and Structural Verification

The acquired spectrum should be compared with the predicted data. The presence of the expected signals with their predicted multiplicities and integrations would provide strong evidence for the correct structure.

Caption: Logical flow for spectral interpretation and structural confirmation.

Self-Validating Protocols

To ensure the trustworthiness of the structural assignment, the following self-validating checks should be performed:

-

D₂O Exchange: To confirm the assignment of the -OH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH signal should disappear or significantly decrease in intensity.[3]

-

2D NMR Spectroscopy: For unambiguous assignment of the aromatic protons, a 2D NMR experiment such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can be performed. While COSY would show no correlations for the uncoupled aromatic protons in this specific molecule, an HSQC spectrum would correlate each proton to its directly attached carbon, confirming their positions.

-

Comparison with Analog: A direct comparison of the obtained spectrum with the spectrum of (6-chloro-4-methylpyridin-2-yl)methanol will be highly informative. The primary difference is expected in the chemical shifts of the aromatic protons due to the differing electronic effects of a methoxy versus a methyl group at the 4-position. The methoxy group's stronger electron-donating nature should result in a greater upfield shift (lower ppm) for the H-3 and H-5 protons compared to the methyl analog.[1]

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of (6-chloro-4-methoxypyridin-2-yl)methanol. By leveraging predictive analysis based on a close structural analog and fundamental NMR principles, researchers can confidently assign the structure of this important pyridine derivative. The inclusion of a detailed experimental protocol and self-validating checks ensures the scientific integrity and trustworthiness of the analytical process, which is paramount in the fields of chemical research and drug development.

References

-

Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2005, 9(4), 397-435.

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]

-

University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry Stack Exchange. 1H NMR of 4-Methylanisole. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of (6-Chloro-4-methoxypyridin-2-yl)methanol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (6-Chloro-4-methoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest to researchers and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and predictive analysis based on the compound's structure, offering a robust framework for its characterization.

Introduction: The Analytical Imperative

(6-Chloro-4-methoxypyridin-2-yl)methanol is a heterocyclic compound featuring a pyridine core, a versatile scaffold in medicinal chemistry. The precise determination of its molecular weight and structure is paramount for ensuring the identity, purity, and stability of this molecule in research and development settings. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone analytical technique for this purpose. This guide will delve into the practical and theoretical considerations for its analysis, from sample preparation to spectral interpretation.

Molecular Profile of (6-Chloro-4-methoxypyridin-2-yl)methanol

A thorough understanding of the analyte's physicochemical properties is critical for method development in mass spectrometry.

Structural and Chemical Properties

-

Molecular Formula: C₇H₈ClNO₂

-

Molecular Weight: 173.60 g/mol

-

Key Structural Features:

-

A pyridine ring, which provides a basic nitrogen atom.

-

A chlorine atom, which imparts a characteristic isotopic pattern.

-

A methoxy group, an electron-donating substituent.

-

A hydroxymethyl group, which introduces polarity and a site for potential fragmentation.

-

These features suggest that (6-Chloro-4-methoxypyridin-2-yl)methanol is a moderately polar compound, making it amenable to a variety of ionization techniques.

Strategic Selection of Ionization Techniques

The choice of ionization method is pivotal and is dictated by the analyte's volatility and polarity, as well as the desired extent of fragmentation.[1] Both "soft" ionization techniques, which typically yield the intact molecular ion, and "hard" ionization methods, which induce extensive fragmentation for structural elucidation, are valuable in the comprehensive analysis of this molecule.[2]

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[3] Given the presence of the hydroxyl group and the basic pyridine nitrogen, (6-Chloro-4-methoxypyridin-2-yl)methanol is expected to ionize efficiently in positive ion mode via protonation to form the [M+H]⁺ adduct.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is effective for moderately polar to non-polar compounds.[4] It can be a suitable alternative or complement to ESI, particularly when analyzing samples in less polar solvents.

Electron Ionization (EI)

EI is a classic hard ionization technique that involves bombarding the analyte with high-energy electrons.[3] This method is typically coupled with Gas Chromatography (GC-MS) and provides detailed structural information through extensive fragmentation. For (6-Chloro-4-methoxypyridin-2-yl)methanol, derivatization of the hydroxyl group may be necessary to enhance volatility for GC analysis.

Experimental Protocols for Mass Spectrometric Analysis

The following protocols are designed to serve as a robust starting point for the analysis of (6-Chloro-4-methoxypyridin-2-yl)methanol.

LC-MS/MS Analysis

This is often the preferred method for its high sensitivity and applicability to a wide range of compounds.[5]

4.1.1. Sample Preparation

-

Prepare a stock solution of (6-Chloro-4-methoxypyridin-2-yl)methanol in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a working concentration in the range of 1-10 µg/mL.

4.1.2. Liquid Chromatography

| Parameter | Recommended Conditions |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). |

| Mobile Phase A | 0.1% formic acid in water. |

| Mobile Phase B | 0.1% formic acid in acetonitrile. |

| Gradient | A linear gradient from 5% to 95% B over 5-10 minutes. |

| Flow Rate | 0.2-0.4 mL/min. |

| Injection Volume | 1-5 µL. |

4.1.3. Mass Spectrometry

| Parameter | Recommended Settings |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |

| Capillary Voltage | 3.0-4.0 kV. |

| Source Temperature | 120-150°C. |

| Desolvation Gas Flow | 600-800 L/hr. |

| Desolvation Temp. | 350-450°C. |

| Full Scan MS | m/z 50-300. |

| MS/MS Analysis | Product ion scan of the precursor ion [M+H]⁺ (m/z 174.0). Collision energy should be ramped (e.g., 10-40 eV) to observe the fragmentation pattern. |

GC-MS Analysis

4.2.1. Sample Preparation and Derivatization

-

To enhance volatility, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).

-

Prepare a dilute solution of the derivatized analyte in a volatile solvent like dichloromethane.

4.2.2. Gas Chromatography

| Parameter | Recommended Conditions |

| GC System | A gas chromatograph coupled to a mass spectrometer. |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| Inlet Temperature | 250°C. |

| Oven Program | Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min. |

4.2.3. Mass Spectrometry

| Parameter | Recommended Settings |

| Ionization Source | Electron Ionization (EI). |

| Electron Energy | 70 eV. |

| Source Temperature | 230°C. |

| Scan Range | m/z 40-350. |

Predicted Fragmentation Pathways and Spectral Interpretation

The fragmentation of substituted pyridines is influenced by the nature and position of the substituents on the ring.[6]

ESI-MS/MS Fragmentation

Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 174.0 is the expected precursor ion. The chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a corresponding [M+H+2]⁺ peak at m/z 176.0.

Predicted Fragmentation of (6-Chloro-4-methoxypyridin-2-yl)methanol

Caption: Predicted ESI-MS/MS fragmentation of protonated (6-Chloro-4-methoxypyridin-2-yl)methanol.

EI-MS Fragmentation

Under EI conditions, the molecular ion (M⁺) at m/z 173.6 will be observed, along with its isotopic partner at m/z 175.6. The fragmentation is expected to be more extensive.

Predicted EI-MS Fragmentation of (6-Chloro-4-methoxypyridin-2-yl)methanol

Caption: Predicted major fragmentation pathways in EI-MS.

Data Interpretation Summary

| Ionization | Expected m/z Values and Interpretation |

| ESI (+) | [M+H]⁺: 174.0 (and 176.0 due to ³⁷Cl isotope). This confirms the molecular weight. Key Fragments: Loss of water (m/z 156.0), loss of formaldehyde from the methoxy group (m/z 144.0), and loss of methanol (m/z 142.0). |

| EI | M⁺: 173.6 (and 175.6). Key Fragments: Loss of a chlorine radical (m/z 138.6), loss of a methoxy radical (m/z 142.6), and loss of the hydroxymethyl radical (m/z 142.6). Further fragmentation of the pyridine ring is also expected. |

Conclusion

The mass spectrometric analysis of (6-Chloro-4-methoxypyridin-2-yl)methanol can be effectively achieved through a combination of soft and hard ionization techniques. LC-MS/MS with ESI is recommended for sensitive quantification and confirmation of molecular weight, while GC-MS with EI can provide detailed structural information through its characteristic fragmentation patterns. The predictive fragmentation pathways outlined in this guide, in conjunction with the provided experimental protocols, offer a comprehensive framework for the successful characterization of this compound, ensuring data integrity for researchers and drug development professionals.

References

- PubMed. (1996). Analysis of polar organic compounds using charge exchange ionization and membrane introduction mass spectrometry.

- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.

- Benchchem. (2025).

- University of California, Davis. Ionization Methods in Organic Mass Spectrometry.

- ACD/Labs. (2023).

- ACS Publications. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules.

- PubChemLite. (6-chloro-4-methoxypyridin-3-yl)methanol.

- PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.

Sources

- 1. as.uky.edu [as.uky.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acdlabs.com [acdlabs.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (6-Chloro-4-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

(6-Chloro-4-methoxypyridin-2-yl)methanol is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its structural features—a chlorinated pyridine ring, a methoxy group, and a primary alcohol—make it a versatile intermediate for synthesizing more complex molecules with potential therapeutic activity.

In the journey of drug development, understanding the solubility of such an intermediate is not a trivial pursuit; it is a critical parameter that dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a potential drug candidate. Poor solubility can create significant bottlenecks, leading to increased development timelines and costs.[1] This guide provides a comprehensive overview of the known solubility characteristics of (6-Chloro-4-methoxypyridin-2-yl)methanol, outlines authoritative protocols for its quantitative determination, and explains the underlying chemical principles that govern its behavior in various solvent systems.

Section 2: Physicochemical Profile and Solubility Prediction

The solubility of an organic molecule is intrinsically linked to its structural and electronic properties. A thorough analysis of these features allows for a rational prediction of its behavior. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3]

The structure of (6-Chloro-4-methoxypyridin-2-yl)methanol contains both polar and non-polar regions. The hydroxyl (-OH) and methoxy (-OCH3) groups, along with the nitrogen atom in the pyridine ring, are capable of hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents. Conversely, the chlorinated aromatic ring provides a non-polar, hydrophobic character. The overall solubility is a balance of these competing factors.

Table 1: Physicochemical Properties of (6-Chloro-4-methoxypyridin-2-yl)methanol

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₇H₈ClNO₂ | ChemUniverse[4], PubChemLite[5] | Indicates the elemental composition. |

| Molecular Weight | 173.6 g/mol | ChemUniverse[4] | A relatively low molecular weight, which generally favors solubility. |

| Appearance | Solid (predicted) | Sigma-Aldrich | The solid state requires energy to overcome crystal lattice forces for dissolution to occur. |

| pKa (predicted) | ~13.5 (alcohol), ~2.5 (pyridinium ion) | N/A (Predicted based on similar structures) | The pyridine nitrogen is weakly basic and can be protonated in strong acidic conditions, potentially increasing aqueous solubility. The hydroxyl group is weakly acidic. |

| XlogP (predicted) | 0.9 | PubChemLite[5] | A low positive LogP value suggests a slight preference for lipophilic environments but indicates that the compound possesses significant polarity, predicting some solubility in both polar organic solvents and potentially limited solubility in water. |

Section 3: Experimental Frameworks for Solubility Determination

For a compound in the drug discovery pipeline, solubility is not a single value but is assessed in different contexts. The two primary types of solubility measurements are Thermodynamic and Kinetic .

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound in a saturated solution at equilibrium with its solid form.[1][6] It is a critical parameter for formulation and development, as it defines the upper limit of concentration under stable conditions.[6][7] These measurements typically require longer incubation times (e.g., 16-72 hours) to ensure equilibrium is reached.[8]

-

Kinetic Solubility : This measures the concentration of a compound when it begins to precipitate from a solution that was prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer.[6][7][9] This method is high-throughput and mimics the conditions of many in vitro biological assays, making it highly relevant for early discovery screening to identify potential liabilities.[9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility. Its trustworthiness is derived from allowing the system to reach a true energetic minimum, providing a self-validating endpoint.

Causality Behind the Method: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring excess solid is present and allowing sufficient time for equilibration with vigorous mixing, we ensure the solvent is fully saturated. Subsequent analysis of the clarified supernatant provides the maximum concentration of the solute.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid (6-Chloro-4-methoxypyridin-2-yl)methanol (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents) in a glass vial.[1]

-

Equilibration: Seal the vials and place them on a vial roller system or shaker.[1] Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed and carefully collect the supernatant.

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Analysis: Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to determine the concentration.[1][8]

-

Data Reporting: The solubility is reported in units of µg/mL or µM. The experiment should be performed in replicate (n=2 or 3) to ensure accuracy.[1]

Caption: Workflow for Thermodynamic Solubility Assay.

Experimental Protocol: Kinetic Solubility Determination

This high-throughput method is designed to quickly flag compounds that might precipitate under assay conditions.

Causality Behind the Method: The experiment is designed to identify the point of precipitation when a compound, already dissolved in a water-miscible organic solvent (DMSO), is rapidly diluted into an aqueous buffer. This mimics the process of compound addition in many high-throughput screening assays.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of (6-Chloro-4-methoxypyridin-2-yl)methanol, typically 10-50 mM, in 100% Dimethyl Sulfoxide (DMSO).[8][9]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO solution into a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a shorter period, typically 1 to 2 hours.[7]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done directly via nephelometry (light scattering) or turbidimetry (absorbance). Alternatively, the plate can be filtered or centrifuged, and the remaining concentration in the supernatant can be quantified.

-

Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Caption: Workflow for Kinetic Solubility Assay.

Section 4: Factors Influencing the Solubility of (6-Chloro-4-methoxypyridin-2-yl)methanol

Several factors can significantly alter the solubility of this compound.[10]

-

Temperature: For most solids, solubility increases with temperature, as the dissolution process is often endothermic.[10][11] However, this relationship is not universal and must be determined experimentally.[11] For recrystallization purposes, a solvent system would be chosen where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

pH: The pyridine nitrogen atom is weakly basic. In aqueous solutions with a pH below its pKa (~2.5), the nitrogen will be protonated to form a pyridinium salt. This introduction of a formal charge dramatically increases polarity and, therefore, aqueous solubility. Conversely, in neutral or basic media, the compound will remain in its less soluble, neutral form.

-

Solvent Polarity: Based on its structure, (6-Chloro-4-methoxypyridin-2-yl)methanol is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, where both hydrogen bonding and dipole-dipole interactions can occur. It will likely have lower solubility in non-polar solvents such as hexane or toluene. Pyridine itself is miscible with a very broad range of solvents, including water and hexane, showcasing the complex influence of its aromatic and polar characteristics.[12][13]

Section 5: Conclusion

While specific, quantitative public data for the solubility of (6-Chloro-4-methoxypyridin-2-yl)methanol is limited, a robust understanding of its physicochemical properties allows for strong predictions of its behavior. Its amphiphilic nature suggests solubility in a range of polar organic solvents and limited, pH-dependent solubility in aqueous media. For any drug development professional, the key is not just to find a reported value but to understand the context—thermodynamic versus kinetic—and to possess the experimental capability to measure this critical property accurately. The protocols and principles outlined in this guide provide a validated framework for generating reliable solubility data, enabling informed decisions in synthesis, purification, and formulation, thereby de-risking a crucial aspect of the development pathway.

References

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Wikipedia. Pyridine. [Link]

-

McMaster University. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

-

University of Anbar. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Some Factors Affecting the Solubility of Polymers. [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

-

ACS Publications. Solubility of aromatic hydrocarbon solids in pyridine and thiophene. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

chemeurope.com. Pyridine. [Link]

-

YouTube. Factors Affecting Solubility. [Link]

-

University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Sciencemadness Wiki. Pyridine. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?. [Link]

-

J&K Scientific. (6-Chloro-5-methoxypyridin-2-yl)methanol. [Link]

-

ChemUniverse. (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL. [Link]

-

PubChemLite. (6-chloro-4-methoxypyridin-3-yl)methanol. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ws [chem.ws]

- 4. (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL [P44871] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. PubChemLite - (6-chloro-4-methoxypyridin-3-yl)methanol (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. Pyridine [chemeurope.com]

Navigating the Synthetic Landscape of (6-Chloro-4-methoxypyridin-2-yl)methanol: A Technical Guide to the Reactivity of the Chloropyridine Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and tunable electronic properties. Among the vast array of pyridine derivatives, (6-Chloro-4-methoxypyridin-2-yl)methanol presents a particularly interesting case study in reactivity and synthetic utility. This technical guide provides an in-depth analysis of the chloropyridine moiety within this specific molecular context. We will explore the key factors governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By dissecting the electronic and steric influences of the methoxy and hydroxymethyl substituents, this guide aims to equip researchers with the predictive understanding necessary to design and execute efficient and selective synthetic transformations. Detailed experimental protocols and mechanistic insights, grounded in authoritative literature, are provided to serve as a practical resource for the synthesis of novel compounds centered on this valuable pyridine core.

Introduction: The Electronic Architecture of (6-Chloro-4-methoxypyridin-2-yl)methanol

The reactivity of the chlorine atom in (6-Chloro-4-methoxypyridin-2-yl)methanol is a direct consequence of the electronic landscape of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, rendering the ring electron-deficient.[1] This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack.

In the case of (6-Chloro-4-methoxypyridin-2-yl)methanol, the substituents play a crucial role in modulating this inherent reactivity:

-

Chloro Group (C6): As a halogen, chlorine is an effective leaving group in both nucleophilic substitution and cross-coupling reactions. Its position at C6, an α-position, is highly activated towards these transformations.

-

Methoxy Group (C4): The methoxy group is a strong electron-donating group through resonance (+M effect) but is electron-withdrawing inductively (-I effect). Its position at C4 can influence the overall electron density of the ring and potentially direct incoming reagents.

-

Hydroxymethyl Group (C2): The hydroxymethyl group is primarily a weak electron-withdrawing group (-I effect). Its proximity to the nitrogen atom and the C6-chloro position can introduce steric considerations and potentially participate in ortho-directing effects in certain reactions.

This interplay of electronic and steric factors makes (6-Chloro-4-methoxypyridin-2-yl)methanol a versatile building block, allowing for selective functionalization at the C6 position.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful method for the direct displacement of the chloro group with a variety of nucleophiles. The electron-deficient nature of the pyridine ring facilitates this reaction, which typically proceeds through a Meisenheimer-like intermediate.[1][2]

Mechanistic Overview

The SNAr reaction on 2-chloropyridines generally follows a two-step addition-elimination mechanism.[2]

Caption: Generalized mechanism for SNAr on the chloropyridine core.

The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the pyridine ring. The stability of the anionic intermediate is enhanced by the electron-withdrawing nitrogen atom.

Scope and Experimental Considerations

A wide range of nucleophiles can be employed in SNAr reactions with (6-Chloro-4-methoxypyridin-2-yl)methanol, including:

-

Amines: Primary and secondary amines readily displace the chloro group to form the corresponding 6-aminopyridine derivatives.

-

Alkoxides and Thiolates: These strong nucleophiles can be used to introduce ether and thioether functionalities.

-

Azides: Sodium azide can be used to introduce an azido group, which can be further transformed into an amine or participate in click chemistry.

Key Experimental Parameters:

| Parameter | Typical Conditions | Rationale |

| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP) | Solvates the cationic counter-ion of the nucleophile, enhancing its reactivity. |

| Temperature | Elevated (80-150 °C) | Provides the necessary activation energy to overcome the aromatic stabilization of the starting material. |

| Base | Often the amine nucleophile itself or a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | To neutralize the HCl generated during the reaction. |

Representative Protocol: Amination with Morpholine

This protocol describes a typical SNAr reaction for the synthesis of (4-methoxy-6-morpholinopyridin-2-yl)methanol.

Materials:

-

(6-Chloro-4-methoxypyridin-2-yl)methanol

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (6-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq).

-

Add K₂CO₃ (2.0 eq) and DMF.

-

Add morpholine (1.5 eq) to the stirring suspension.

-

Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The chloropyridine moiety in (6-Chloro-4-methoxypyridin-2-yl)methanol is an excellent substrate for several of these transformations, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5]

General Mechanistic Principles

These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The success of these reactions hinges on the appropriate choice of catalyst, ligand, base, and solvent to facilitate each step of the cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds